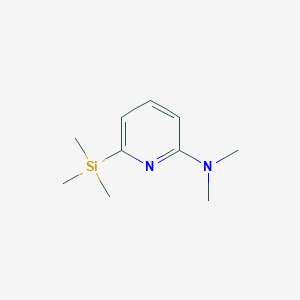
1-(4-Acetamidophenyl)-3-allylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
4-Acetamidophenol, Allyl isothiocyanate, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: 4-Acetamidophenol is reacted with allyl isothiocyanate in ethanol to form 1-(4-Acetamidophenyl)-3-allylthiourea., Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the amino group of the product., Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base of the product., Step 4: The free base is then isolated and purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(4-Acetamidophenyl)-3-allylthiourea has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for 1-(4-Acetamidophenyl)-3-allylthiourea and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.
Propiedades
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)-3-allylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

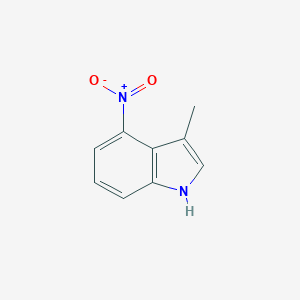

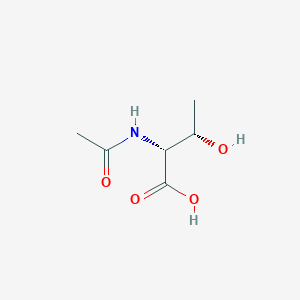
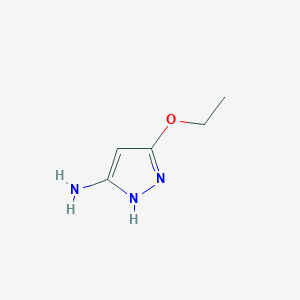

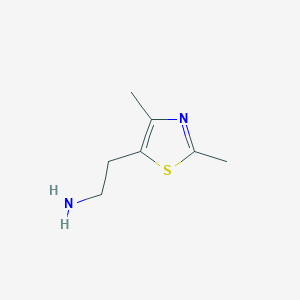


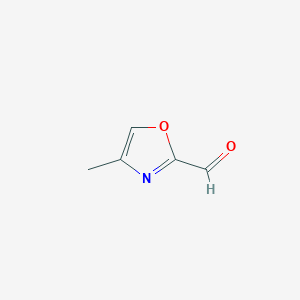
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)


